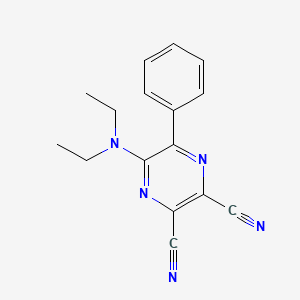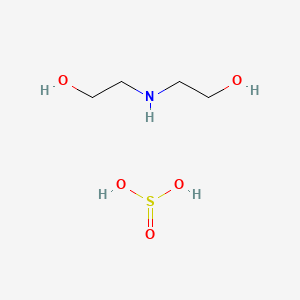
2-Azido-2'-iodo-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-2’-iodo-1,1’-biphenyl is an organic compound characterized by the presence of both azido and iodo functional groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2’-iodo-1,1’-biphenyl typically involves the introduction of azido and iodo groups onto a biphenyl scaffold. One common method involves the iodination of biphenyl followed by azidation. The iodination can be achieved using iodine and an oxidizing agent, while the azidation can be performed using sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Types of Reactions:
Substitution Reactions: The azido group in 2-Azido-2’-iodo-1,1’-biphenyl can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Reduction: Conversion to the corresponding amine.
科学的研究の応用
2-Azido-2’-iodo-1,1’-biphenyl has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Azido-2’-iodo-1,1’-biphenyl largely depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages . This reaction is widely used in click chemistry for labeling and modifying biomolecules .
類似化合物との比較
2-Iodobiphenyl: Lacks the azido group and is primarily used in different synthetic applications.
4-Azido-4’-iodo-1,1’-biphenyl: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Azido-2’-iodo-1,1’-biphenyl is unique due to the presence of both azido and iodo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
特性
CAS番号 |
67173-62-0 |
|---|---|
分子式 |
C12H8IN3 |
分子量 |
321.12 g/mol |
IUPAC名 |
1-azido-2-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8IN3/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H |
InChIキー |
VSGUZTQQQZPZQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


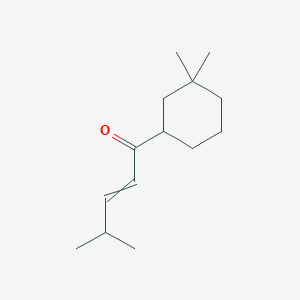
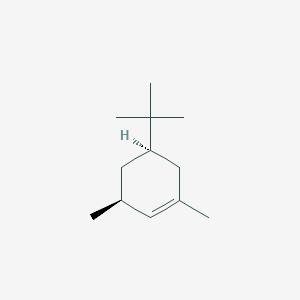
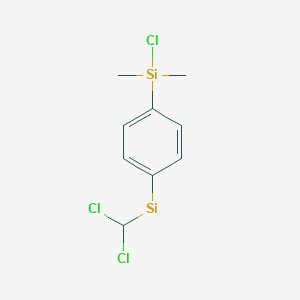
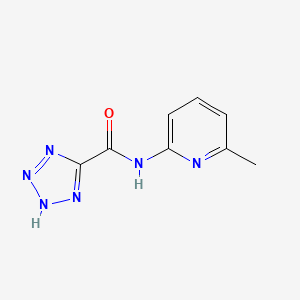
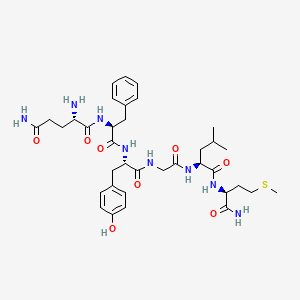
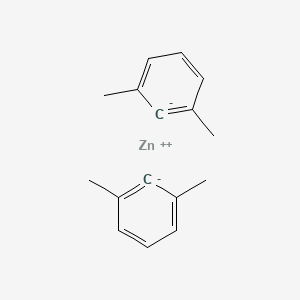
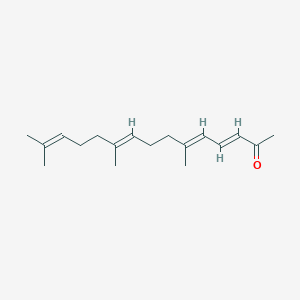
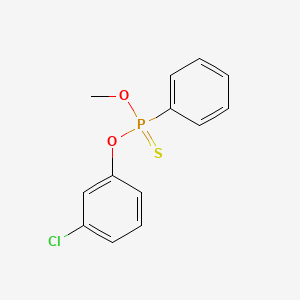
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
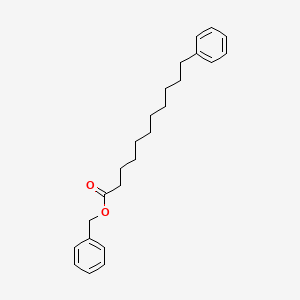

![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
